molecular formula C13H14ClNO B13205251 8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one

8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13205251
M. Wt: 235.71 g/mol
InChI Key: SKRZMUIHSROLPH-UHFFFAOYSA-N
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Description

8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one is a synthetic organic compound characterized by a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes a spiro linkage between a six-membered nitrogen-containing ring and a four-membered ring. The presence of a 3-chlorophenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzylamine with cyclohexanone under acidic conditions to form an intermediate. This intermediate undergoes cyclization to form the spirocyclic structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, precise temperature control, and continuous monitoring are essential to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The presence of the 3-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar structural features but different substituents.

    Spiro[3.4]octan-5-one: Lacks the 3-chlorophenyl group, leading to different chemical properties and reactivity.

Uniqueness

8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

8-(3-chlorophenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C13H14ClNO/c14-10-4-1-3-9(7-10)11-8-15-12(16)13(11)5-2-6-13/h1,3-4,7,11H,2,5-6,8H2,(H,15,16)

InChI Key

SKRZMUIHSROLPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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